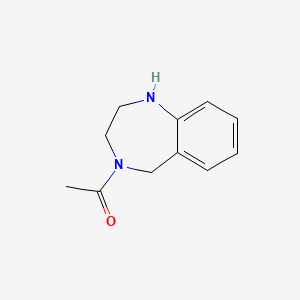

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Vue d'ensemble

Description

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It belongs to the benzodiazepine family, which is known for its wide range of biological activities. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

The synthesis of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor.

Acetylation: The precursor undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

Purification: The product is then purified using standard techniques such as recrystallization or chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can undergo various chemical reactions, including:

Applications De Recherche Scientifique

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s pharmacological effects .

Comparaison Avec Des Composés Similaires

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can be compared with other benzodiazepine derivatives such as:

Diazepam: Known for its anxiolytic and muscle relaxant properties.

Lorazepam: Used for its sedative and anticonvulsant effects.

Clonazepam: Primarily used as an anticonvulsant and for panic disorders.

What sets this compound apart is its specific acetyl group, which can influence its pharmacokinetic and pharmacodynamic properties .

Activité Biologique

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (C11H14N2O) is a member of the benzodiazepine family, characterized by its fused bicyclic structure comprising a benzene ring and a diazepine ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in the realm of neuropharmacology.

Chemical Structure and Synthesis

The chemical structure of this compound features an acetyl group at the fourth position of the diazepine ring. The compound typically crystallizes in a tetragonal space group with a chair conformation of the seven-membered ring, which is crucial for its biological activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine as a starting material.

- Palladium-Catalyzed Reactions : These methods have been explored to enhance yield and selectivity .

Biological Activity

This compound exhibits several biological activities that are relevant for pharmacological applications:

Pharmacological Properties

- Anxiolytic Effects : Similar to other benzodiazepines, this compound may exhibit anxiolytic properties by modulating GABAergic neurotransmission.

- Neurotransmitter Interactions : It interacts with various neurotransmitter systems which are crucial for its pharmacodynamics:

Case Studies and Research Findings

A study investigating the interaction of this compound with neurotransmitter systems revealed significant binding affinity to GABA_A receptors. This suggests potential use as an anxiolytic agent. Furthermore, the compound has been shown to inhibit enzymes such as phenylethanolamine N-methyltransferase and farnesyltransferase .

Comparative Analysis with Other Benzodiazepines

The following table compares this compound with other well-known benzodiazepines:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diazepam | Classic benzodiazepine | Well-established anxiolytic effects |

| Lorazepam | Shorter half-life | Rapid onset of action |

| Clonazepam | Longer duration of action | Anticonvulsant properties |

| 4-Acetyl-2,3,4,5-tetrahydro... | Acetyl group at position 4 | Potentially unique pharmacological profile |

Propriétés

IUPAC Name |

1-(1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-9(14)13-7-6-12-11-5-3-2-4-10(11)8-13/h2-5,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBURCRAYKPWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465743 | |

| Record name | 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57756-36-2 | |

| Record name | 1-(1,2,3,5-Tetrahydro-4H-1,4-benzodiazepin-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57756-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the common applications of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine as a chemical intermediate?

A1: this compound serves as a crucial building block in synthesizing various pharmacologically active compounds. Some key applications include:

- 5-HT2c receptor agonists: These agonists have shown potential in treating obesity. []

- Dopamine D3 receptor ligands: These ligands play a role in modulating dopaminergic neurotransmission. []

- Inhibitors of phenylethanolamine N-methyltransferase: This enzyme is involved in the biosynthesis of epinephrine, and its inhibitors have implications for cardiovascular diseases. []

- Inhibitors of Farnesyl transferase: This enzyme is involved in post-translational modification of proteins, and its inhibitors have potential in cancer therapy. []

Q2: Can you describe the structural characteristics of this compound?

A2: this compound, as its name suggests, is a benzodiazepine derivative. Key structural features include:

- Seven-membered ring: This ring adopts a chair conformation, with the C=O group oriented away from the benzene ring. []

- Hydrogen bond interactions: The molecule exhibits both N—H⋯O and O—H⋯O hydrogen bonds in its crystal structure. []

Q3: How is this compound typically synthesized?

A3: A practical synthesis route for this compound involves a multi-step process:

- Formation of benzodiazepinedione: This is achieved by reacting isatoic anhydride with glycine or glycine ethyl ester hydrochloride at high temperatures. []

- Reduction: The benzodiazepinedione is then reduced using lithium aluminum hydride (LAH) in tetrahydrofuran (THF), yielding 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. []

- Acylation: Finally, the 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine undergoes monoacylation with acetic anhydride in the presence of triethylamine to produce the final compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.